(8Xi,13e)-11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxoprost-13-en-1-amide
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Overview
Description
Prostaglandin E1 Ethanolamide, also known as Alprostadil Ethanolamide, is a synthetic analog of Prostaglandin E1. It is a bioactive lipid compound that plays a significant role in various physiological processes. This compound is part of the prostamide family, which are COX-2 derived oxidation products of the endocannabinoid anandamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1 Ethanolamide typically involves the conversion of arachidonic acid ethanolamide (anandamide) to Prostaglandin E2 Ethanolamide using cyclooxygenase-2 (COX-2) enzymes . The process can be achieved through chemoenzymatic methods, which involve the use of bromohydrin intermediates and nickel-catalyzed cross-couplings .
Industrial Production Methods: Industrial production of Prostaglandin E1 Ethanolamide involves stabilizing the compound in a lyophilized formulation. This process includes dissolving the compound in a solution of lactose and tertiary butyl alcohol, adjusting the pH with an organic acid buffer, freezing the formulation, and then drying it to obtain a stable product .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E1 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be metabolized into different prostaglandin ethanolamides and glycerol esters .
Common Reagents and Conditions: Common reagents used in these reactions include cyclooxygenase-2 enzymes, nickel catalysts, and organic solvents like DMF, DMSO, and ethanol .
Major Products: The major products formed from these reactions include Prostaglandin E2 Ethanolamide and other prostaglandin ethanolamides .
Scientific Research Applications
Prostaglandin E1 Ethanolamide has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid biochemistry and the cyclooxygenase pathway.
Medicine: Prostaglandin E1 Ethanolamide is used in research related to pain mediation, vasodilation, and platelet aggregation inhibition
Industry: It is utilized in the development of pharmaceutical formulations and therapeutic agents.
Mechanism of Action
Prostaglandin E1 Ethanolamide exerts its effects by interacting with specific receptors and pathways. It acts as a smooth muscle relaxant, promoting vasodilation and inhibiting platelet aggregation . The compound also facilitates the hyperpolarization-activated cyclic nucleotide-gated channel 2 via the EP2 receptor in trigeminal ganglion neurons, playing a role in pain mediation .
Comparison with Similar Compounds
- Prostaglandin E2 Ethanolamide
- Prostaglandin F2α Ethanolamide (Prostamide F2α)
- Bimatoprost
Comparison: Prostaglandin E1 Ethanolamide is unique due to its specific interaction with the EP2 receptor and its role in pain mediation. Unlike Prostaglandin E2 Ethanolamide, which is more commonly associated with inflammation, Prostaglandin E1 Ethanolamide has distinct vasodilatory and platelet aggregation inhibitory properties .
Properties
Molecular Formula |
C22H39NO5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17?,18?,19-,21?/m1/s1 |
InChI Key |
HLQFDRCTTQBTCE-CUCYOLRYSA-N |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
Origin of Product |
United States |
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